molecular formula C21H23N3O3 B2704538 Ethyl 4-(4-(dimethylamino)phenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 331839-71-5

Ethyl 4-(4-(dimethylamino)phenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2704538
CAS No.: 331839-71-5
M. Wt: 365.433
InChI Key: PXSQCXNJQKFYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Tetrahydropyrimidine Research

Tetrahydropyrimidines emerged as a chemical class of interest in the late 19th century, with Hofmann’s 1888 synthesis of 2-methyl-1,4,5,6-tetrahydropyrimidine marking one of the earliest documented examples. These compounds, characterized by a six-membered ring with two nitrogen atoms and varying substituents, initially served as intermediates in pyrimidine synthesis. Early methodologies relied on condensation reactions between 1,3-diamines and carbonyl-containing compounds, such as esters or acids, under high-temperature conditions. For instance, Harries and Haga’s 1899 fusion of sodium acetate with 2,4-pentanediamine dihydrochloride yielded 2,4,6-trimethyltetrahydropyrimidine, demonstrating the feasibility of cyclization strategies.

The mid-20th century saw advancements in synthetic efficiency. Aspinall’s 1940 sealed-tube technique enabled the preparation of 2-substituted tetrahydropyrimidines via dehydration of monoacylated 1,3-propanediamines, achieving yields exceeding 70%. Subsequent modifications by Skinner and Wunz replaced sealed-tube reactions with reduced-pressure heating, broadening substrate compatibility. By 1962, Brown and Evans introduced a general one-step synthesis using amidine salts and 1,3-propanediamine, which facilitated access to diverse 2-substituted derivatives. These innovations laid the groundwork for exploring tetrahydropyrimidines in biological contexts.

Discovery and Development of Dihydropyrimidinone (DHPM) Derivatives

The discovery of the Biginelli reaction in 1891 by Pietro Biginelli revolutionized DHPM synthesis. This multicomponent reaction condenses ethyl acetoacetate, aldehydes, and urea under acidic conditions to yield 3,4-dihydropyrimidin-2(1H)-ones. Initially overlooked, DHPMs gained prominence in the 1990s when their calcium channel-blocking activity was identified, spurring interest in their cardiovascular applications. For example, monastrol, a DHPM derivative, emerged as a selective mitotic kinesin inhibitor, highlighting the scaffold’s versatility in targeting diverse biological pathways.

Modern synthetic strategies have expanded DHPM diversity. Merck researchers developed 5-unsubstituted derivatives via saponification and decarboxylation of Biginelli products, enabling further functionalization. Similarly, Lam and Fang optimized microwave-assisted conditions for rapid DHPM synthesis, while Bussolari and McDonnell employed oxalacetic acid as a β-ketoester equivalent to access carboxylate derivatives. These advances have produced DHPMs with tailored substituents, such as the trifluoromethyl group in anti-tubercular agents and the hydroxy/mercapto moieties in antimicrobial compounds.

Table 1: Key Developments in DHPM Synthesis

Year Innovation Impact
1891 Biginelli reaction Enabled one-pot DHPM synthesis
1990s Calcium channel-blocking DHPMs Validated therapeutic potential
2000s Microwave-assisted synthesis Improved reaction efficiency
2020s 5-Unsubstituted DHPM derivatives Expanded chemical space for drug design

Position of Target Compound in DHPM Research Landscape

Ethyl 4-(4-(dimethylamino)phenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate occupies a unique niche due to its substitution pattern. The 4-(dimethylamino)phenyl group at position 4 and the phenyl group at position 6 introduce steric and electronic effects that modulate receptor interactions. Comparative studies suggest that electron-donating groups (e.g., dimethylamino) enhance solubility and binding affinity in kinase targets, while aromatic substituents at position 6 improve metabolic stability.

This compound’s structure aligns with trends in DHPM optimization. For instance, anti-tubercular DHPMs bearing trifluoromethyl groups rely on electron-withdrawing effects for target engagement, whereas the target compound’s dimethylamino group may facilitate interactions with adenosine receptors or DNA helicases. Its ester moiety at position 5 also permits prodrug strategies or further hydrolytic modifications.

Table 2: Structural Comparison of Select DHPM Derivatives

Compound R4 Substituent R6 Substituent Biological Activity
Target compound 4-(Dimethylamino)phenyl Phenyl Under investigation
Monastrol Ethyl Phenyl Anticancer (kinesin inhibition)
Anti-TB agent (2a) Trifluoromethyl Phenyl Antitubercular
Antimicrobial 4e 4-Chlorophenyl Methyl Antifungal

Significance in Medicinal Chemistry and Drug Discovery

DHPM derivatives are pharmacologically privileged structures due to their synthetic accessibility and target versatility. The target compound exemplifies this potential, with its substituents offering multiple avenues for optimization:

  • Electron-rich aromatic systems : The dimethylamino group may enhance interactions with polar enzyme pockets, akin to adenosine receptor antagonists.
  • Prodrug compatibility : The ethyl ester at position 5 can be hydrolyzed to a carboxylic acid, enabling pH-dependent release or improved bioavailability.
  • Structural plasticity : Modular substitution at positions 4 and 6 allows tuning for specific targets, as demonstrated in anticancer DHPMs like 4b and 4k .

Recent studies underscore DHPMs’ role in addressing multidrug resistance. For example, pyrimidinethione 2a inhibits thymidylate kinase in Mycobacterium tuberculosis, circumventing resistance mechanisms. Similarly, the target compound’s structure could be leveraged in kinase or GPCR-focused campaigns, aligning with trends in personalized medicine.

Properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-27-20(25)17-18(14-8-6-5-7-9-14)22-21(26)23-19(17)15-10-12-16(13-11-15)24(2)3/h5-13,19H,4H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSQCXNJQKFYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(dimethylamino)phenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and an aromatic aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as piperidine or ammonium acetate, and the reactions are usually carried out under reflux conditions in solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(dimethylamino)phenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(dimethylamino)phenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, functional groups, and biological activities. Key differences include:

Substituent Variations at the 4-Position
Compound Name 4-Position Substituent Biological Activity/Properties References
Ethyl 4-(4-(dimethylamino)phenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(Dimethylamino)phenyl Antimicrobial, thymidine phosphorylase inhibition (IC₅₀: ~349.9 μM)
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl Anticancer (cell-selective toxicity), improved solubility due to fluorine substitution
Methyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Same substituent, methyl ester Higher thymidine phosphorylase inhibition (IC₅₀: 92.3 μM) compared to ethyl ester analog
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methoxymethyl-furan Antioxidant activity; furan ring enhances π-π stacking in crystal structures

Key Observations :

  • Ester Group Impact : Methyl esters (e.g., compound in ) exhibit higher enzyme inhibition potency than ethyl esters, likely due to increased electrophilicity or reduced steric hindrance.
  • Electron-Withdrawing Groups : Fluorine substitution (e.g., 2-fluorophenyl in ) improves solubility and alters cytotoxicity profiles.
  • Aromatic vs. Heteroaromatic : Furan-substituted analogs () show distinct crystallinity and antioxidant behavior compared to purely phenyl-substituted derivatives.
Functional Group Modifications at the 2-Position
Compound Name 2-Position Functional Group Key Properties References
This compound 2-Oxo Standard DHPM scaffold; moderate enzyme inhibition
Ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Thioxo Enhanced antioxidant activity; sulfur atom facilitates hydrogen bonding in crystal lattices
Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Thioxo Higher thermal stability (melting point: 202–206°C) compared to oxo analogs

Key Observations :

  • Thioxo vs. However, they may have reduced metabolic stability due to susceptibility to oxidation.
Substituent Effects on Physical Properties
Compound Name Melting Point/Decomposition Solubility Crystallinity References
This compound 182–184°C (decomp.) Moderate in DMSO Crystalline structure stabilized by N–H···O hydrogen bonds
Ethyl 4-(3-fluorophenyl)-6-methyl-2oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 210–213°C High in DMSO Fluorine substitution enhances lattice energy, leading to higher melting points
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 233–235°C Low in ethanol Hydroxy and methoxy groups facilitate intermolecular H-bonding networks

Key Observations :

  • Polar Groups: Hydroxy and methoxy substituents () increase melting points via H-bonding but reduce solubility in nonpolar solvents.
  • Halogen Effects : Fluorine substitution () improves thermal stability without compromising solubility in polar aprotic solvents like DMSO.

Biological Activity

Ethyl 4-(4-(dimethylamino)phenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as MOPTHPC) is a synthetic compound belonging to the class of tetrahydropyrimidines. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of MOPTHPC is C18H20N2O3C_{18}H_{20}N_2O_3, with a molecular weight of approximately 318.39 g/mol. The compound features a tetrahydropyrimidine core substituted with a dimethylamino group and a phenyl group, which are known to enhance its pharmacological properties.

Synthesis

MOPTHPC can be synthesized through multi-step reactions involving starting materials such as dimethylaminophenyl derivatives and ethyl acetoacetate. The synthesis typically includes a condensation reaction followed by cyclization to form the pyrimidine ring. The reaction conditions, including temperature and pH, are critical for achieving high yields and purity.

Antibacterial Activity

Preliminary studies indicate that MOPTHPC exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, likely through mechanisms involving enzyme inhibition or disruption of cellular processes.

Anticancer Activity

MOPTHPC has also demonstrated promising anticancer activity in vitro. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by disrupting cell cycle progression and activating apoptotic pathways . The compound's mechanism may involve the inhibition of topoisomerase II, an essential enzyme for DNA replication .

Case Studies

  • Study on MCF-7 Cells : In one study, MOPTHPC showed an IC50 value of approximately 15.8 µM against MCF-7 cells, indicating its potential as an effective anticancer agent . The study also highlighted its low cytotoxicity in normal cell lines, suggesting selectivity towards cancer cells.
  • Topoisomerase Inhibition : Another investigation focused on novel topoisomerase II inhibitors related to MOPTHPC. These derivatives were found to induce G2/M cell cycle arrest and promote apoptosis in cancer cells, confirming the relevance of this compound in cancer therapeutics .

The exact mechanism by which MOPTHPC exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : By inhibiting key enzymes involved in DNA replication and repair.
  • Cell Cycle Disruption : Leading to increased apoptosis in cancerous cells.
    Research suggests that the compound interacts with molecular targets such as enzymes or receptors within cellular pathways that regulate proliferation and survival.

Comparative Data Table

Biological Activity IC50 Value (µM) Cell Line Effect
Anticancer15.8MCF-7Induces apoptosis
AntibacterialVariesVariousInhibits growth

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4-(dimethylamino)phenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea derivative. Key steps include:

  • Conventional method : Refluxing 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, and urea/thiourea in acetic acid with NH₄Cl as a catalyst (8–12 hours, ~70–85% yield) .
  • Microwave-assisted synthesis : Reduces reaction time to 10–30 minutes with comparable or improved yields (85–92%) by enhancing reaction kinetics. Ethanol or acetic acid is used as solvent with potassium tert-butoxide as a base .

Table 1 : Comparison of Synthetic Methods

MethodConditionsYield (%)TimeReference
Conventional (Biginelli)Acetic acid, NH₄Cl, 100°C70–858–12 h
Microwave-assistedEthanol, KOtBu, 100–120°C85–9210–30 m

Q. How is the compound’s structure characterized using crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Slow evaporation of ethanol/water solutions produces high-quality crystals .
  • Refinement : Use SHELXL for small-molecule refinement. Parameters include R factor (<0.05), wR factor (<0.15), and data-to-parameter ratio (>12:1) .
  • Conformation : The dihydropyrimidinone ring adopts a flattened boat conformation, with substituent orientations analyzed via torsion angles .

Q. What purification methods are effective for this compound?

  • Recrystallization : Wash crude product with ice-cold ethanol/water mixtures to remove unreacted precursors .
  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for impurities with similar polarity .

Advanced Research Questions

Q. How do substituents influence the compound’s biological activity (e.g., thymidine phosphorylase inhibition)?

Structure-activity relationship (SAR) studies reveal:

  • The 4-(dimethylamino)phenyl group enhances electron-donating effects, improving binding to thymidine phosphorylase’s active site.
  • 2-oxo vs. 2-thioxo : The carbonyl group at position 2 increases hydrogen-bonding interactions compared to thione derivatives .
  • Docking studies : Use AutoDock Vina to simulate binding affinities. The compound shows IC₅₀ values <10 μM in enzymatic assays .

Q. How are hydrogen-bonding patterns analyzed in its crystal packing?

Apply graph set analysis (Etter’s formalism) to classify intermolecular interactions:

  • N–H⋯O/S bonds : Form infinite chains (C(4) motif) along the crystallographic axis .
  • 3D network : N–H⋯S and C–H⋯π interactions stabilize the lattice, analyzed via Mercury software .

Q. What methods quantify ring puckering in the dihydropyrimidinone core?

Use Cremer-Pople parameters to calculate puckering amplitude (Q) and phase angle (θ):

  • For a six-membered ring, Q=q22+q32Q = \sqrt{q_2^2 + q_3^2}, where q2q_2 and q3q_3 describe out-of-plane displacements.
  • Typical values: Q=0.40.6A˚Q = 0.4–0.6 \, \text{Å}, θ = 0–30° (flattened boat) .

Q. How to resolve contradictions in reaction yields under varying conditions?

Discrepancies arise from:

  • Catalyst choice : NH₄Cl vs. HCl (higher acidity accelerates cyclization but may degrade sensitive substituents) .
  • Solvent polarity : Ethanol vs. acetic acid (polar aprotic solvents improve microwave absorption) .
  • Validation : Replicate reactions with controlled O₂/moisture levels and monitor via TLC/HPLC .

Q. Notes

  • Cross-validate spectral data (¹H/¹³C NMR, IR) with computational tools (Gaussian DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.